molecular formula C12H11Cl3N4 B1378000 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1384429-28-0

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1378000
CAS RN: 1384429-28-0
M. Wt: 317.6 g/mol
InChI Key: TXLUGEKVWCNLRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

Compounds containing benzodiazole and pyridine moieties, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, have been extensively reviewed for their fascinating variability in chemistry and properties. These compounds are noted for their preparation procedures, spectroscopic properties, magnetic properties, and potential in biological and electrochemical applications. The variability in their chemical structures allows for the exploration of unknown analogues, suggesting a space where 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride could have significant relevance (Boča, Jameson, & Linert, 2011).

Biological Activity

Analogues of benzodiazole and pyridine have been shown to exhibit significant biological activities. For example, modifications of the isoniazid structure with pyridine and benzodiazole derivatives have demonstrated potent anti-tubercular activity against various mycobacteria strains. This suggests that similar compounds, including this compound, could be explored for their antimicrobial properties or as frameworks for developing new anti-tubercular agents (Asif, 2014).

Material Science and Optoelectronic Applications

Quinazolines and pyrimidines, which share structural features with benzodiazoles, have been utilized in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This indicates the potential of structurally related compounds, such as this compound, in the field of material science and optoelectronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and as components of photo- and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

properties

IUPAC Name

2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUGEKVWCNLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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